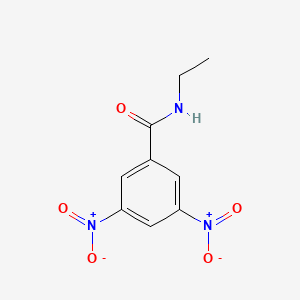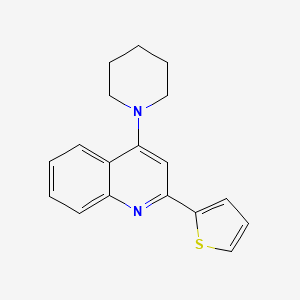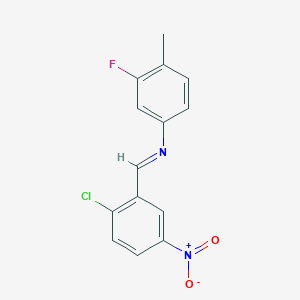![molecular formula C22H23N3O2S B11991169 3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)
3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of thiazolo-triazines This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and two ethoxyphenyl groups attached at positions 3 and 6, along with a methyl group at position 7
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine typically involves the reaction of p-ethoxyaniline with other reagents to form the desired product. One common method involves the cyclization of intermediate compounds under specific conditions. For example, the reaction of p-ethoxyaniline with 1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-carboxylic acid can lead to the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the thiazolo-triazine core.
Substitution: The ethoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. It may also serve as a lead compound in drug discovery efforts.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
6-(4-ethoxyphenyl)-7-methyl-3-phenyl-2H-thiazolo[2,3-c][1,2,4]triazine: This compound shares a similar core structure but differs in the substitution pattern.
3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-[1,2,4]triazole: Another related compound with a triazole ring instead of a thiazolo-triazine core.
5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-4H-[1,2,4]triazole-3-thiol: A triazole derivative with different substituents.
Uniqueness
3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both ethoxyphenyl and methyl groups.
特性
分子式 |
C22H23N3O2S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine |
InChI |
InChI=1S/C22H23N3O2S/c1-4-26-18-10-6-16(7-11-18)20-14-25-21(15(3)28-22(25)24-23-20)17-8-12-19(13-9-17)27-5-2/h6-14,23H,4-5H2,1-3H3 |
InChIキー |
IFNYCLKKUSLZBI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=C(SC3=NN2)C)C4=CC=C(C=C4)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11991110.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11991117.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11991118.png)
![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991122.png)

![3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)
![2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11991128.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11991137.png)
![(3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11991142.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B11991146.png)


![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)
